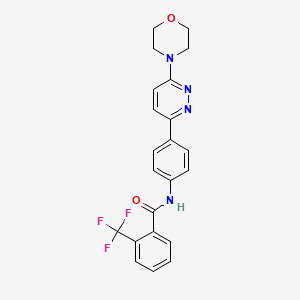

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Description

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a morpholine group at the 6-position and a benzamide moiety bearing a trifluoromethyl group at the 2-position. The compound’s structure integrates two pharmacologically relevant motifs:

- Pyridazine-morpholine scaffold: The pyridazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is functionalized with a morpholine group, which enhances solubility and modulates pharmacokinetic properties .

- Trifluoromethyl benzamide: The benzamide substituent includes a trifluoromethyl group, a common bioisostere known to improve metabolic stability and binding affinity through hydrophobic interactions .

Properties

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c23-22(24,25)18-4-2-1-3-17(18)21(30)26-16-7-5-15(6-8-16)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBMJWOICAZEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide, also known by its CAS number 922668-03-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a morpholinopyridazine moiety linked to a trifluoromethyl benzamide structure. This unique arrangement contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of 428.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H19F3N4O2 |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 922668-03-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of the Morpholinopyridazine Intermediate : This can be achieved through the reaction of 3-chloropyridazine with morpholine under basic conditions.

- Coupling Reaction : The intermediate is then coupled with a phenyl ring using a coupling reaction, such as Suzuki-Miyaura coupling, in the presence of palladium catalysts.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity through multiple mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors that play critical roles in tumor growth and metastasis.

A study reported that this compound could inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity is believed to stem from its ability to modulate key signaling pathways involved in cellular proliferation and survival. Specifically:

- Targeting Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases that are crucial for T-cell activation and proliferation .

- Inducing Apoptosis : It has been observed to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer models.

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were associated with the modulation of cell cycle regulators and pro-apoptotic factors.

- Comparative Studies : Comparative analyses with other known anticancer agents highlighted its unique mechanism of action, providing insights into its potential advantages over existing therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Differentiators of N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Synthetic Feasibility: Unlike the fluorinated chromenone derivative (28% yield, ), the absence of cryogenic or high-temperature requirements in analogous benzamide syntheses (e.g., ) suggests this compound could be synthesized efficiently under mild conditions.

Solubility and Bioavailability : The morpholine group likely enhances aqueous solubility compared to purely aromatic analogs like N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide . This contrasts with highly lipophilic herbicides (e.g., diflufenican, ), which prioritize membrane permeability over solubility.

Target Selectivity : The pyridazine-morpholine scaffold may offer unique binding interactions compared to pyridine- or pyrimidine-based cores. For instance, pyrazolo-pyrimidine derivatives () target kinases, whereas trifluoromethyl benzamides () often inhibit metabolic enzymes.

Pharmacological and Industrial Relevance

- Binding Affinity: The trifluoromethyl group’s hydrophobic enclosure effect (a key scoring parameter in Glide XP, ) may enhance target binding compared to non-fluorinated analogs.

- Scalability : The industrial method described for fluorinated benzamides ()—avoiding cryogenic steps—could be adapted for large-scale production of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.